2-Amino Nevirapine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

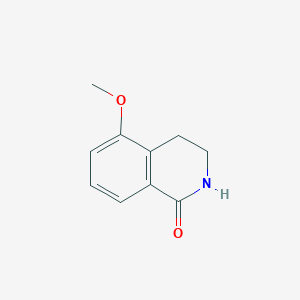

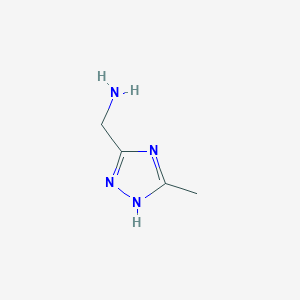

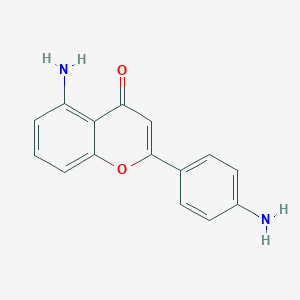

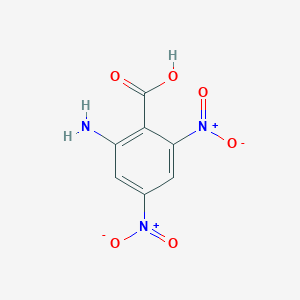

2-Amino Nevirapine is an intermediate in the preparation of Nevirapine metabolites . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used as part of a management regimen for HIV-1 virus infection . It is widely used in resource-limited settings .

Synthesis Analysis

Nevirapine has been made commercially by at least two alternative reaction pathways . An unexpected cyclization product was isolated in the final step of the synthesis of nevirapine .Molecular Structure Analysis

The X-ray crystal structure, Fourier Transform infrared (FTIR) spectroscopy, and elemental analysis of three compounds of the non-nucleoside reverse transcriptase inhibitor nevirapine are reported . The single crystals of these cocrystals were characterized by single crystal X-ray diffraction (SCXRD) analysis .Chemical Reactions Analysis

Nevirapine metabolism yields several phenolic derivatives conceivably capable of undergoing further metabolic oxidation to electrophilic quinoid derivatives prone to react with bionucleophiles and initiate toxic responses .Physical And Chemical Properties Analysis

Nevirapine is a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Polymorphs and pseudopolymorphs of a drug may exhibit different chemical and physical properties, which can affect dissolution, besides manufacturing, stability, and bioavailability .Applications De Recherche Scientifique

2-Amino Nevirapine: A Comprehensive Analysis of Scientific Research Applications

Antiretroviral Research: 2-Amino Nevirapine serves as an intermediate in the synthesis of Nevirapine metabolites , which are crucial for antiretroviral research, particularly in the study of HIV-1 reverse transcriptase inhibitors.

Drug Design and Development: This compound is used in the design of new ligands based on the Nevirapine skeleton, aiding in the development of novel therapeutic agents .

Molecular Interaction Studies: It plays a role in understanding how Nevirapine interacts with surrounding amino acid residues within target proteins, which is essential for drug efficacy .

Viral Replication Inhibition Research: Related compounds have shown efficacy in reducing the replication of various DNA and RNA viruses, suggesting potential applications for 2-Amino Nevirapine in similar research contexts .

Proteomics Research: Derivatives like 2-Amino nevirapine-d3 are utilized in proteomics research to study protein interactions and functions .

Chemical Synthesis: As a special chemical, it’s used in various synthetic processes within pharmaceutical research to create specific Nevirapine derivatives .

Mécanisme D'action

Target of Action

2-Amino Nevirapine, like its parent compound Nevirapine, primarily targets the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of the HIV-1 virus by converting viral RNA into DNA .

Mode of Action

2-Amino Nevirapine binds directly to the reverse transcriptase (RT) and blocks both the RNA-dependent and DNA-dependent DNA polymerase activities . This action disrupts the enzyme’s catalytic site, preventing the conversion of viral RNA into DNA, which is a critical step in the replication of the HIV-1 virus .

Biochemical Pathways

The biochemical pathways affected by 2-Amino Nevirapine involve the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles . These electrophiles are prone to react with bionucleophiles, initiating toxic responses . The oxidative activation of 2-hydroxy-NVP involves the transient formation of both the quinone and a quinone-imine, whereas 3-hydroxy-NVP is selectively converted into 2,3-NVP-quinone .

Pharmacokinetics

Nevirapine is generally well-tolerated, and its primary route of elimination is through metabolism by the cytochrome P450 enzyme system . Nevirapine elimination accelerates during long-term administration due to autoinduction of the enzymes involved in its elimination pathway .

Result of Action

The molecular and cellular effects of 2-Amino Nevirapine’s action would likely mirror those of Nevirapine, resulting in the inhibition of HIV-1 replication. By blocking the function of reverse transcriptase, 2-Amino Nevirapine prevents the conversion of viral RNA into DNA, thereby halting the replication of the HIV-1 virus .

Action Environment

The action, efficacy, and stability of 2-Amino Nevirapine can be influenced by various environmental factors. For instance, the presence of certain amino acids can affect the oxidative activation and subsequent reaction of Nevirapine metabolites . Additionally, the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles is biologically plausible, suggesting that biological factors could also influence the action of 2-Amino Nevirapine .

Safety and Hazards

Orientations Futures

Nevirapine extended release will further increase the durability and persistence of nevirapine-containing antiretroviral therapy, allowing once-daily dosing regimens . Recent studies have also found that nevirapine may be able to function as a medication for diseases other than those for which it was initially intended . Future developments in therapeutic peptides also hold promise .

Propriétés

IUPAC Name |

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445491 |

Source

|

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino Nevirapine | |

CAS RN |

284686-15-3 |

Source

|

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)